molecular formula C9H9ClN2O B1281037 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 56433-13-7

3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1281037
CAS RN: 56433-13-7
M. Wt: 196.63 g/mol
InChI Key: JFSYTKHSFPNCAO-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one is an organic compound with a molecular formula of C9H8ClN3O. It is a colorless solid that can be synthesized from various starting materials. It is a versatile intermediate used in pharmaceutical, agrochemical and dye chemistry. It is also used as a building block in organic synthesis.

Scientific Research Applications

Antimalarial Activity

3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one derivatives, including those with a 4-aminoquinoline nucleus and a 7-chloro group, are explored for their antimalarial properties. Studies indicate that these compounds can complex with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin and thereby preventing the detoxification process of the malaria parasite. The presence of a basic amino side chain is also crucial for antiplasmodial activity, suggesting a multifaceted mechanism of action against malaria (Egan et al., 2000).

Synthetic Chemistry Applications

Research has developed switchable synthetic pathways for 3,4-dihydroquinolin-2(1H)-one derivatives through a redox-neutral strategy. This innovative approach allows for the synthesis of functionally diverse dihydroquinolinones, demonstrating the versatility of this compound as a precursor in organic synthesis (Yang et al., 2020).

Antibacterial Properties

New derivatives of this compound have been studied for their antibacterial properties, particularly against gram-positive and gram-negative strains. Modifications at the C-7 position of the quinoline ring have been shown to influence antibacterial activity, with some derivatives displaying significant potency (Al-Hiari et al., 2007).

Tautomerism and Crystal Structure

The compound showcases an interesting aspect of tautomerism in nitrogen heterocycles. In its solid state, it exists as a stable imine tautomer, which is a unique characteristic among similar compounds. This property has implications for understanding the structural behavior of aminoquinolines and their derivatives (Machado et al., 2015).

Platelet Aggregation Inhibition

Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potential platelet aggregation inhibitors. This suggests a possible therapeutic application in preventing thrombotic diseases. The specific structural features of these derivatives, such as the nitro group and cyclic amino side chains, contribute to their selective inhibitory activity (Iyobe et al., 2001).

properties

IUPAC Name

3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSYTKHSFPNCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481605
Record name 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56433-13-7
Record name 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 152A (1.0 g, 4.1 mmol) in 50% aqueous EtOH (40 mL), 10% Pt/C (100 mg) was added under argon and the mixture was hydrogenated at 35 psi for 1 h. The reaction mixture was filtered via a pad of celite and the filtrate was concentrated. The residue was dissolved in cone. HC (10 mL) and stirred at RT for 6 h. The mixture was then concentrated and dissolved in 100 mL of saturated aqueous sodium bicarbonate. The white solid was filtered and dried to afford 0.44 g of 152B.
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1 g
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100 mg
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